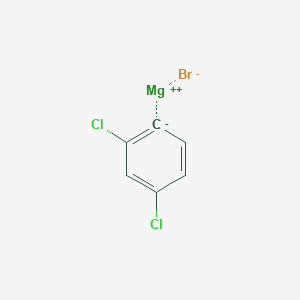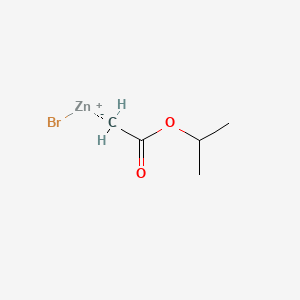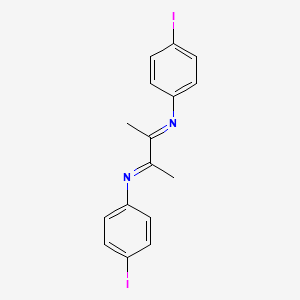
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate (HFPP) is an organofluorine compound that has been widely used in both organic and inorganic synthesis. HFPP has been used as an efficient reagent for the synthesis of various organic and inorganic compounds, such as polymers, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of various organofluorine compounds, including fluorinated alkanes, alcohols, and amines. Additionally, HFPP has been used in the synthesis of fluorinated polymers and other materials. The unique properties of HFPP have made it an attractive reagent for a wide range of applications.
Scientific Research Applications
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of fluorinated compounds, including fluorinated alkanes, alcohols, and amines. Additionally, it has been used in the synthesis of fluorinated polymers and other materials. This compound has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Furthermore, this compound has been used in the synthesis of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. The mechanism of action of this compound is based on its ability to react with other molecules to form new compounds. The reaction of this compound with other molecules is based on the formation of a carbon-fluorine bond. This bond is formed when the hydrogen atom of this compound is replaced by the fluorine atom of the other molecule. This reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid.
Biochemical and Physiological Effects
This compound is an organofluorine compound that is used as a reagent in the synthesis of various organic and inorganic compounds. As such, it is not expected to have any direct biochemical or physiological effects on the body. However, this compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate in the laboratory include its high reactivity, its high yield, and its low cost. Additionally, this compound is a relatively safe compound to work with, as long as proper safety precautions are taken. The main limitation of using this compound in the laboratory is its toxicity. This compound is known to be toxic when inhaled, and it is also known to be corrosive to the skin and eyes. Therefore, it is important to take proper safety precautions when handling this compound.
Future Directions
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has a wide range of potential applications in both organic and inorganic synthesis. In the future, this compound may be used to synthesize a variety of fluorinated compounds, such as fluorinated alkanes, alcohols, and amines. Additionally, it may be used in the synthesis of fluorinated polymers and other materials. Furthermore, this compound may be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. Finally, this compound may be used in the synthesis of agrochemicals, such as insecticides and herbicides.
Synthesis Methods
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is synthesized by the reaction of 1,1,2,3,3,3-hexafluoropropanol with phenylisocyanate. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of approximately 100°C. The product is a light yellow liquid with a boiling point of approximately 115°C. The yield of the reaction is typically high, with yields of up to 95% being reported.
properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)

